1-Phenyltetrazole-5-thiol

Description

Evolution of Tetrazole Chemistry in Contemporary Research

Tetrazole chemistry has carved a significant niche in contemporary scientific research, particularly within medicinal and materials science. Tetrazoles are a class of heterocyclic compounds featuring a five-membered ring composed of four nitrogen atoms and one carbon atom. Their derivatives are noted for their advantageous physicochemical properties, metabolic stability, and their role as bioisosteres of carboxylic acid and amide groups, which are crucial functionalities in many biologically active molecules. researchgate.net This bioisosteric relationship allows tetrazole-containing compounds to mimic the function of carboxylic acids while often improving metabolic stability and other pharmacokinetic properties. researchgate.netbohrium.com

The evolution of tetrazole chemistry has been marked by the development of versatile synthetic methodologies. The most common route to tetrazole synthesis involves a [3+2] cycloaddition reaction between organic azides and nitriles. bohrium.com Advances in synthetic chemistry have expanded the toolkit available to researchers, including the use of various catalysts and alternative pathways like thermolysis, enabling the creation of a wide array of mono- and di-substituted tetrazole derivatives. researchgate.netresearchgate.net These synthetic advancements are critical for optimizing lead compounds in drug discovery by allowing for fine-tuning of molecular structures. researchgate.net

The applications of tetrazoles are extensive and continue to expand. In medicinal chemistry, tetrazole derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties. researchgate.netbohrium.comalsalam.edu.iq Beyond pharmaceuticals, tetrazoles are utilized as ligands in coordination chemistry, as components in high-energy materials, and as plant growth regulators and herbicides. researchgate.netresearchgate.net Ongoing research continues to explore the chemical characteristics of tetrazoles, such as alkylation and substitution reactions, to unlock new applications and develop novel compounds with tailored properties. researchgate.net

Significance of 1-Phenyltetrazole-5-thiol in Heterocyclic Compound Studies

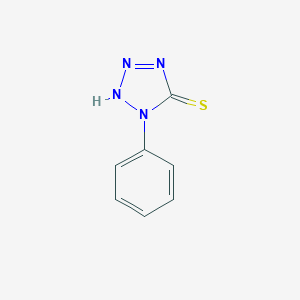

Within the broad field of tetrazole chemistry, this compound (also known as 1-phenyl-5-mercaptotetrazole) stands out as a particularly significant and versatile heterocyclic compound. chemicalbook.comlookchem.com Its unique structure, combining a phenyl group with a tetrazole-thiol core, imparts a range of useful properties that have made it a subject of detailed research and a valuable component in various applications. lookchem.comnih.gov

A primary area of application for this compound is as a corrosion inhibitor, especially for metals in acidic environments. chemicalbook.comfishersci.fievitachem.com It has been shown to be an effective inhibitor for the corrosion of aluminum in hydrochloric acid solutions. fishersci.fifishersci.ca This inhibitory action is crucial for protecting metal surfaces and enhancing the longevity of metal components in industrial settings. lookchem.com

In the realm of organic synthesis, this compound serves as a key reagent and building block. It has been utilized in the synthesis of complex organic molecules, such as oxacyclic building blocks, through stereoselective radical cyclization and olefin metathesis reactions. chemicalbook.comfishersci.fifishersci.ca Furthermore, it is a precursor in the synthesis of Microcarpalide, a microfilament-disrupting agent with potential cytotoxic applications. chemicalbook.compharmaffiliates.comlookchem.com The compound also plays a role in analytical chemistry, where it is used for the spectrophotometric determination of platinum (Pt) and bismuth (Bi). chemicalbook.comfishersci.fi

The compound's utility extends to materials science, particularly in photography, where it is used as a stabilizer for photosensitive materials and as an anti-fogging agent. chembk.comunilongmaterial.comgetchem.comgoogle.com In coordination chemistry, this compound and its derivatives act as ligands to form metal complexes with interesting structural and magnetic properties. researchgate.net Research has demonstrated its ability to form binuclear and polymeric complexes with metals like cadmium (Cd), cobalt (Co), and palladium (Pd), highlighting its versatility as a coordinating agent. researchgate.net

Chemical and Physical Properties of this compound

The compound this compound is typically a white to off-white crystalline powder. chemicalbook.comlookchem.compharmaffiliates.com It is known to be air-sensitive and should be stored in a cool, dry, and well-ventilated place. lookchem.comfishersci.fi

| Property | Value/Description | Source(s) |

| CAS Number | 86-93-1 | nih.govfishersci.fi |

| Molecular Formula | C₇H₆N₄S | lookchem.comfishersci.fi |

| Molecular Weight | 178.21 g/mol | lookchem.comnih.govfishersci.fi |

| Appearance | White to off-white fluffy or crystalline powder/crystals. | chemicalbook.comlookchem.compharmaffiliates.com |

| Melting Point | 145-150 °C (decomposes) | lookchem.comchembk.comunilongmaterial.com |

| Boiling Point | ~342 °C (rough estimate) | lookchem.comchembk.com |

| Flash Point | 138 °C | lookchem.comchembk.com |

| Density | ~1.3046 g/cm³ (rough estimate) | lookchem.comunilongmaterial.com |

| Solubility | Soluble in ethanol (B145695), acetone, chloroform, and methanol. Partly soluble in water. | lookchem.comfishersci.fichembk.com |

| IUPAC Name | 1-phenyl-2H-tetrazole-5-thione | nih.govfishersci.ca |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-phenyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5H,(H,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZHVNZHFYCSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15052-19-4 (hydrochloride salt), 20389-38-2 (silver salt) | |

| Record name | 1-Phenyl-5-mercaptotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1052589 | |

| Record name | 1-Phenyltetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1-Phenyl-5-mercaptotetrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-93-1 | |

| Record name | 1-Phenyl-5-mercaptotetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-5-mercaptotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyltetrazole-5-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyltetrazole-5-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyltetrazole-5-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyltetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyltetrazole-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-TETRAZOLINE-5-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PI3BD9U68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Phenyltetrazole 5 Thiol and Its Functionalized Derivatives

Established Synthetic Routes and Mechanistic Insights

The construction of the 1-phenyltetrazole-5-thiol scaffold can be achieved through several reliable synthetic pathways. These methods primarily involve the formation of the tetrazole ring through cycloaddition reactions or the transformation of suitable precursors.

Cycloaddition Reactions for Tetrazole Ring Formation

A prevalent and efficient method for the synthesis of 1-substituted tetrazole-5-thiols is the [3+2] cycloaddition reaction between an isothiocyanate and an azide (B81097) source. thieme-connect.deunilongmaterial.com The reaction of phenyl isothiocyanate with sodium azide is a cornerstone for producing this compound. unilongmaterial.comresearchgate.net This reaction is often carried out in water or a mixture of ethanol (B145695) and water. thieme-connect.deresearchgate.net The use of water as a solvent is considered one of the most effective methods for this transformation. thieme-connect.de

Mechanistically, the reaction is believed to proceed through the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the tetrazole ring. The choice of the azide reagent can influence the reaction pathway. While sodium azide is commonly used, other sources like trimethylsilyl (B98337) azide have been reported to initially form thiatriazolamines, which can then be isomerized to the desired tetrazolethiols with the addition of a base. thieme-connect.de Similarly, the reaction of tributyltin azide with phenyl isothiocyanate yields a stannylated intermediate that can be hydrolyzed to this compound. thieme-connect.de

Table 1: Cycloaddition Reaction for this compound Synthesis

| Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Yield | Reference |

| Phenyl isothiocyanate, Sodium azide | - | Water | Reflux | 1-Phenyl-1H-tetrazole-5-thiol | High | thieme-connect.de, researchgate.net |

| Phenyl isothiocyanate, Tributyltin azide | - | - | - | 1-Phenyl-4-(tributylstannyl)tetrazole-5-thione | - | thieme-connect.de |

Precursor-Based Synthesis Pathways

An alternative approach to this compound involves the chemical transformation of pre-existing heterocyclic structures or acyclic precursors. One such method starts with the appropriate amidrazone, which upon treatment with sodium nitrite (B80452) in an acidic medium like acetic acid, undergoes cyclization to form the tetrazole ring. thieme-connect.de

Another precursor-based route involves the displacement of a suitable leaving group from a pre-formed tetrazole ring. For instance, the reaction of 5-chloro-1-phenyltetrazole with an azide source can lead to the formation of a 5-azido derivative, which could potentially be converted to the thiol. thieme-connect.de The displacement of a halogen at the 5-position of a 1-substituted tetrazole is generally more facile than in the corresponding 2-substituted isomer. thieme-connect.de

Regioselective Functionalization Strategies

The this compound molecule possesses multiple reactive sites, making its functionalization a challenge in terms of regioselectivity. The presence of both a sulfur atom and nitrogen atoms within the tetrazole ring allows for competitive reactions, primarily S-alkylation and N-alkylation.

S-Alkylation versus N-Alkylation: Mechanistic Control and Selectivity

The alkylation of this compound can lead to either S-substituted or N-substituted derivatives, and the outcome is highly dependent on the reaction conditions. The tautomeric nature of the molecule, existing in both thione and thiol forms, contributes to this reactivity. researchgate.net In the presence of a base, the molecule can be deprotonated to form an ambident anion with negative charge distributed over the sulfur and nitrogen atoms (specifically N2 and N4). researchgate.net

Temperature has been identified as a key factor in controlling the regioselectivity of alkylation. figshare.com For instance, in the Michael addition of 1-phenyltetrazole-5-thione to acrylic esters and acrylonitrile (B1666552) in a solvent-free organic salt medium, S-Michael adducts are formed at room temperature, while N-Michael adducts are obtained at 70°C. researchgate.netfigshare.comresearchgate.net This temperature-dependent selectivity allows for the controlled synthesis of either isomer. figshare.com The use of specific catalysts can also direct the outcome. For example, KF-Al2O3 has been used to mediate the S-alkylation of 1-substituted-1H-tetrazole-5-thiols with high regioselectivity. acgpubs.org

Table 2: Regioselective Alkylation of this compound

| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Major Product | Reference |

| Acrylic esters/acrylonitrile | K2CO3/TBAB | Solvent-free | Room Temperature | S-Michael adduct | figshare.com, researchgate.net |

| Acrylic esters/acrylonitrile | K2CO3/TBAB | Solvent-free | 70°C | N-Michael adduct | figshare.com, researchgate.net |

| 1-(3-chloropropyl)-4-phenylpiperazines | KF-Al2O3 | Ethanol | 80°C | S-alkylated product | acgpubs.org |

Michael Addition as a Derivatization Tool

The thia-Michael addition is a powerful tool for the formation of C-S bonds and has been effectively applied to this compound. srce.hr This reaction involves the conjugate addition of the thiol to an α,β-unsaturated carbonyl compound (a Michael acceptor). srce.hr As mentioned previously, the reaction conditions, particularly temperature, can be tuned to favor either S- or N-addition. researchgate.netfigshare.com This methodology provides a convenient route to a variety of functionalized derivatives with potential applications in medicinal chemistry and materials science. The use of solvent-free conditions and reusable catalysts can also enhance the greenness of the synthetic process. srce.hr

Substituted Analogues through Targeted Reactions

A wide range of substituted analogues of this compound can be synthesized through various targeted reactions. For example, S-alkylation with different alkyl halides, such as chloroacetone (B47974) and phenacyl bromide, has been used to produce a series of derivatives. researchgate.net Subsequent reactions of these derivatives, for instance, with hydrazine (B178648) and then with substituted aromatic aldehydes, can lead to further diversification of the molecular structure. researchgate.net

Furthermore, the phenyl ring of this compound can be a site for substitution reactions, allowing for the introduction of various functional groups to modulate the electronic and steric properties of the molecule. Cross-coupling reactions, such as the copper-catalyzed S-arylation with iodobenzene (B50100), provide a route to aryl thioether derivatives. researchgate.net Additionally, the tetrazole thioether products can undergo further transformations, such as oxidation to sulfones, which can then participate in a variety of coupling reactions to build more complex molecular architectures. chemrxiv.org

Complex Organic Transformations Facilitated by this compound

This compound and its derivatives are instrumental in a variety of advanced organic transformations, enabling the synthesis of complex molecular architectures through distinct chemical pathways.

Radical Cyclization and Olefin Metathesis Approaches

While this compound is widely cited as a reagent in the synthesis of oxacyclic building blocks and natural products like Microcarpalide via radical cyclization and olefin metathesis, a more detailed examination points to the pivotal role of its sulfone derivative. discofinechem.comchemicalbook.comthermofisher.comfishersci.befishersci.fi The thiol is first converted into a more versatile intermediate, typically 1-phenyl-1H-tetrazole-5-yl methyl sulfone, which then participates in powerful olefination reactions.

A key example is the Julia-Kocienski olefination, a cornerstone in the stereoselective synthesis of trans-alkenes. researchgate.netnih.gov In this process, the 1-phenyl-1H-tetrazol-5-yl sulfone acts as a superior leaving group. The process begins with the preparation of a functionalized sulfone, such as 1-phenyl-1H-tetrazole-5-yl iodomethyl sulfone, from the parent thiol. nih.gov This sulfone can undergo radical carboazidation with various alkenes to produce γ-azidosulfones. nih.gov Subsequent treatment of these sulfones with a base like lithium hexamethyldisilazane (B44280) (LiHMDS) and reaction with an aldehyde yields homoallylic tertiary azides with high E-selectivity. nih.gov This sequence showcases the transformation of the thiol into a sophisticated radical-accepting and olefination-directing tool.

Table 1: Julia-Kocienski Olefination using 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives This table is interactive and based on data from cited research. nih.gov

| Aldehyde Reactant | Product | Yield (%) | Diastereomeric Ratio (E/Z) |

| Benzaldehyde | 1-azido-4,8-dimethyl-1,7-nonadiene | 75% | >95:5 |

| Isovaleraldehyde | 1-azido-4,8-dimethyl-1,7-nonadiene | 81% | >95:5 |

| Cyclohexanecarboxaldehyde | 1-azido-4,8-dimethyl-1,7-nonadiene | 72% | >95:5 |

| Cinnamaldehyde | 1-azido-4,8-dimethyl-1,7-nonadiene | 65% | >95:5 |

Chemodivergent Nucleophilic Substitutions

The ambident nucleophilic character of this compound allows for remarkable control over reaction outcomes, a property exploited in chemodivergent synthesis. Research has demonstrated that iron(III) chloride (FeCl3) can catalyze the dehydrative nucleophilic substitution of diarylmethanols with this compound, where the reaction pathway can be directed to selectively yield either S-substituted or N-substituted products by simply altering the temperature. chemicalbook.com

At lower temperatures, the reaction proceeds under kinetic control, favoring nucleophilic attack from the more nucleophilic sulfur atom to afford the S-alkylation product. As the temperature increases, the reaction shifts to thermodynamic control. This allows for the initially formed S-substituted product to rearrange into the more stable N-substituted product. chemicalbook.com This temperature-dependent switch provides a powerful and straightforward method for selectively synthesizing two different classes of compounds from the same set of starting materials.

Table 2: Temperature-Dependent Chemodivergent Substitution This table is interactive and based on data from cited research. chemicalbook.com

| Substrate (Diarylmethanol) | Temperature (°C) | Product Type | Yield (%) |

| Diphenylmethanol | 40 | S-Alkylation (Kinetic) | 85% |

| Diphenylmethanol | 80 | N-Alkylation (Thermodynamic) | 91% |

| (4-MeOC6H4)(Ph)CHOH | 40 | S-Alkylation (Kinetic) | 95% |

| (4-MeOC6H4)(Ph)CHOH | 80 | N-Alkylation (Thermodynamic) | 92% |

Copper-Assisted Desulfurization Pathways

This compound can undergo desulfurization to yield 1-phenyl-1H-tetrazole, a transformation that is notably facilitated by copper(II) salts. This process is significant as it represents a method for the conversion of tetrazole-5-thiols to their corresponding desulfurized tetrazoles during complexation.

The proposed mechanism for this transformation involves a two-step sequence. First, the copper(II) ions act as an oxidant, converting the this compound into its corresponding disulfide, bis(1-phenyl-1H-tetrazol-5-yl) disulfide. This is followed by a copper-assisted oxidation of the disulfide by air, which leads to the cleavage of the S-S and C-S bonds, ultimately yielding the 1-phenyltetrazole product. This reaction pathway is the first documented example of the desulfurization of tetrazole-5-thiols occurring under complexation conditions.

Sustainable Synthesis Protocols for this compound

In line with the principles of green chemistry, significant efforts have been directed toward developing sustainable and environmentally friendly methods for the synthesis of this compound. Traditional methods often rely on volatile organic solvents and elevated temperatures.

A notable advancement is the one-pot synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates and sodium azide in water. researchgate.netresearchgate.net Research has shown that reacting phenyl isothiocyanate with sodium azide in the presence of pyridine (B92270) in water at room temperature can produce this compound in excellent yields (83-97%). researchgate.net This method avoids the use of hazardous organic solvents, simplifies the workup procedure, and operates under mild conditions, making it an attractive green alternative. researchgate.net

Table 3: Comparison of Synthesis Protocols for this compound This table is interactive and based on data from cited research. chemicalbook.comresearchgate.netlookchem.com

| Method | Solvent | Temperature | Reaction Time | Yield (%) | Green Chemistry Aspects |

| Traditional | Acetonitrile | 80 °C | 1 hour | ~99% | Use of organic solvent, heating required. chemicalbook.com |

| Conventional | Water | 90 °C | 16 hours | 75% | Water as solvent, but requires prolonged heating. lookchem.com |

| Sustainable One-Pot | Water | Room Temp. | 2 hours | 83% | Water as solvent, ambient temperature, one-pot procedure. researchgate.net |

These sustainable protocols not only enhance the safety and efficiency of the synthesis but also reduce the environmental footprint associated with the production of this important chemical compound.

Elucidation of 1 Phenyltetrazole 5 Thiol S Role in Coordination Chemistry and Supramolecular Assemblies

Ligand Properties and Coordination Modes of the Tetrazole-5-thiolate Anion

The coordination behavior of 1-phenyltetrazole-5-thiol is largely dictated by the properties of its deprotonated form, the 1-phenyltetrazole-5-thiolate (ptt⁻) anion. This anion exhibits several key features that influence its role as a ligand in metal complexes.

Thiol-Thione Tautomerism and Its Impact on Metal Binding

N-substituted mercaptotetrazoles, including this compound, can exist in two tautomeric forms: the thiol form and the thione form. researchgate.net While both forms are possible, the thione form is generally considered to be more stable. researchgate.net This tautomerism is crucial as the deprotonation of the thiol group creates the thiolate anion, which possesses multiple potential donor sites for metal coordination. researchgate.net The presence of these tautomeric forms allows for varied reactivity and coordination possibilities.

Ambidentate Coordination Capability via Nitrogen and Sulfur Donor Atoms

The 1-phenyltetrazole-5-thiolate anion is an ambidentate ligand, meaning it has the ability to coordinate to a metal center through two different donor atoms. researchgate.net Specifically, it can bind through either a nitrogen atom of the tetrazole ring or the exocyclic sulfur atom. researchgate.netresearchgate.net This versatility allows for the formation of different types of isomers, known as linkage isomers, where the only difference is the atom through which the ligand is attached to the metal. researchgate.net The choice of donor atom can be influenced by factors such as the nature of the metal ion and the presence of other co-ligands in the coordination sphere. researchgate.net For instance, in some palladium(II) complexes, the ptt⁻ ligand has been observed to coordinate through either the nitrogen or the sulfur atom, leading to the formation of linkage isomers. researchgate.net

Multi-Dentate and Bridging Coordination Geometries

Beyond its ambidentate nature, the 1-phenyltetrazole-5-thiolate anion can also act as a multi-dentate ligand, coordinating to one or more metal centers simultaneously. It can function as a bidentate ligand, binding to a single metal ion through both a nitrogen and a sulfur atom, forming a stable chelate ring. researchgate.net This N,S-bidentate coordination has been observed in complexes with alkali metals, where a four-membered MSCN ring is formed. researchgate.net

Furthermore, the ptt⁻ anion can act as a bridging ligand, connecting two or more metal centers. This can occur in several ways:

μ₂-κN, κS bridging: The ligand bridges two metal centers, coordinating to one through a nitrogen atom and to the other through the sulfur atom. This mode was observed in a dinuclear cobalt complex. lookchem.com

μ₂-κS, κS bridging: The sulfur atom bridges two metal centers. This has been seen in a dinuclear cadmium complex, resulting in a four-membered Cd₂S₂ ring. lookchem.com

Bridging bidentate: The anion coordinates as a bridging bidentate ligand via the thione sulfur atom and a deprotonated nitrogen atom of the tetrazole ring, as seen in a dimeric palladium complex. researchgate.net

This ability to adopt various coordination modes, from monodentate to chelating and bridging, contributes significantly to the structural diversity of metal complexes containing the 1-phenyltetrazole-5-thiolate ligand.

Synthesis and Structural Characterization of Metal Complexes

The versatile coordinating ability of this compound has been exploited to synthesize a wide array of metal complexes with diverse structures and properties.

Transition Metal Complexes (e.g., Palladium, Cobalt, Cadmium, Mercury, Copper)

A variety of transition metal complexes of this compound have been synthesized and characterized. researchgate.net

Palladium (Pd): Palladium(II) complexes have been prepared with the ptt⁻ ligand acting as either a monodentate or a bridging bidentate ligand. researchgate.net In some mixed-ligand complexes containing diphosphines, the ptt⁻ ligand coordinates as a monodentate through the sulfur atom. researchgate.net

Cobalt (Co): Cobalt complexes have been synthesized where the ptt⁻ ligand exhibits different coordination modes. lookchem.com For example, a dinuclear cobalt complex features a μ₂-κN, κS bridging mode, while another is a one-dimensional coordination polymer with looped chains. lookchem.com

Cadmium (Cd): Cadmium complexes with 1-phenyltetrazole-5-thiolate show structural variety, including dinuclear complexes with μ₂-κS, κS bridging and one-dimensional polymeric chains. lookchem.com

Mercury (Hg): Mercury(II) complexes of this compound have been synthesized, some of which also contain phosphine (B1218219) co-ligands. researchgate.net In these complexes, the ptt⁻ ligand typically binds through the deprotonated thiol group. researchgate.net

Copper (Cu): Copper complexes with this compound have been investigated, with some studies focusing on their catalytic activity. researchgate.net In one instance, a copper(II) complex with ethylenediamine (B42938) showed the copper cation bonded to the N4 atom of the tetrazole ring. researchgate.net In other cases, copper(I) has been used to form π-complexes. scispace.com

The following table summarizes some of the synthesized transition metal complexes with 1-phenyltetrazole-5-thiolate.

| Metal | Complex Formula | Coordination Mode of ptt⁻ | Reference |

| Palladium | [Pd₂(κ²-ptt)₄] | Bridging bidentate (S and N) | researchgate.net |

| Cobalt | {[Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} | μ₂-κN, κS bridging | lookchem.com |

| Cobalt | [Co(ptt)₂]n | 1D looped chain | lookchem.com |

| Cadmium | [Cd₂I₂(2,2'-bipy)₂(ptt)₂] | μ₂-κS, κS bridging | lookchem.com |

| Cadmium | [Cd(ptt)₂]n | 1D looped chain | lookchem.com |

| Mercury | [Hg(κ¹-ptt)₂] | Monodentate | researchgate.net |

| Copper | [Cu(en)₂(Hptt)]Br | Monodentate (N4) | researchgate.net |

Single-Crystal X-ray Diffraction Analysis of Coordination Polymers and Discrete Assemblies

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional structures of crystalline materials. rsc.org This method has been instrumental in characterizing the coordination polymers and discrete molecular assemblies formed by this compound with various metal ions. lookchem.com

The structural analyses have revealed a range of architectures:

Discrete dinuclear complexes: As seen in the cadmium complex [Cd₂I₂(2,2'-bipy)₂(ptt)₂], where two cadmium centers are bridged by two ptt⁻ anions. lookchem.com

One-dimensional coordination polymers: Both cobalt and cadmium have been shown to form isostructural one-dimensional looped chain structures with the formula [M(ptt)₂]n. lookchem.com These chains are built from repeating 8-membered [M₂S₂C₂N₂] rings. lookchem.com

Supramolecular assemblies: In some crystal structures, non-covalent interactions such as hydrogen bonding and π-π stacking play a crucial role in organizing the coordination complexes into higher-dimensional networks. lookchem.com

The following table provides crystallographic data for a selection of 1-phenyltetrazole-5-thiolate complexes.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| {[Co₂(OH)₂(bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} | Monoclinic | P2₁/n | Dinuclear core with μ₂-κN, κS bridging | lookchem.com |

| [Cd₂I₂(bipy)₂(ptt)₂] | Monoclinic | P2₁/n | Dinuclear molecule with μ₂-κS, κS bridging | lookchem.com |

| [Co(ptt)₂]n | Monoclinic | C2/c | 1D looped chain structure | lookchem.com |

| [Cd(ptt)₂]n | Monoclinic | C2/c | 1D looped chain structure | lookchem.com |

These detailed structural studies provide fundamental insights into how the versatile coordination chemistry of this compound can be utilized to construct a variety of coordination architectures.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., Infrared, NMR, UV-Vis)

The coordination of this compound (Hptt) to metal centers induces significant changes in its spectroscopic properties, providing valuable insights into the nature of the metal-ligand interactions. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools to probe these interactions.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the coordination mode of the Hptt ligand. The disappearance of the S-H stretching vibration, typically observed in the range of 2220–2781 cm⁻¹ in the free ligand, is a clear indication of deprotonation and coordination of the thiol group to the metal center. lookchem.com For instance, in a series of complexes involving cadmium and cobalt, the absence of this S-H peak confirmed the deprotonated state of the Hptt ligand. lookchem.com

Furthermore, shifts in the characteristic vibrational frequencies of the tetrazole ring and the C=S bond provide evidence of coordination. The bands corresponding to the symmetric and asymmetric stretching of C=C and C=N bonds, found around 1497 cm⁻¹ and 1463 cm⁻¹, and the C=S double bond region (1100-985 cm⁻¹) are often altered upon complexation. lookchem.com In some palladium(II) complexes, the ptt⁻ anion coordinates as a bridging bidentate ligand through the thione sulfur atom and a deprotonated nitrogen atom of the heterocyclic ring. researchgate.net

A study on platinum(II) complexes with 1-phenyl-H1-tetrazole-5-thiol (Hptz) also utilized FTIR to confirm the monodentate bonding of the thiol ligand through the sulfur atom. sjpas.com The IR spectra of noble metal nanoparticles capped with this compound have also been characterized to understand the ligand's binding to the nanoparticle surface. acs.org

Interactive Data Table: Key IR Spectral Data of this compound and its Complexes

| Compound/Complex | S-H Stretch (cm⁻¹) | C=N/C=C Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | Reference |

| Hptt (free ligand) | 2220–2781 | ~1497, ~1463 | 1100-985 | lookchem.com |

| [Cd(ptt)₂(2,2'-bipy)₂I₂] | Absent | Shifted | Shifted | lookchem.com |

| [Co(ptt)₂]n | Absent | Shifted | Shifted | lookchem.com |

| [Pt(ptz)₂(dppe)] | Not specified | Not specified | Not specified | sjpas.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are instrumental in elucidating the structure of this compound complexes in solution. Chemical shift changes of the phenyl group protons and carbons upon coordination can indicate the extent of electron density redistribution within the ligand. researchgate.net For instance, in palladium(II) complexes, ¹H and ¹³C-{¹H} NMR were used to characterize the coordination environment. researchgate.net

Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), have been employed to study the formation and stability of inclusion complexes, for example, between 5-mercapto-1-phenyl-tetrazole (MPT) and β-cyclodextrin. mdpi.com These studies provide insights into the host-guest interactions and the geometry of the resulting supramolecular assembly. mdpi.com ¹H and ³¹P-NMR have been used to confirm the square planar geometry of Pt(II) complexes where the thiol ligand is bonded monodentately through the sulfur atom. sjpas.com

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal complexes. The absorption spectra of this compound complexes often show shifts in the ligand-centered transitions and the appearance of new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. researchgate.net These spectral changes are dependent on the metal ion, its oxidation state, and the coordination geometry. The UV-Vis spectra of noble metal nanoparticles capped with this compound have also been analyzed. acs.org

Electronic and Magnetic Properties of this compound Coordination Compounds

In polymetallic complexes containing this compound as a bridging ligand, the sulfur and nitrogen donor atoms can mediate magnetic exchange interactions between adjacent metal centers. Several studies have reported strong antiferromagnetic coupling in cobalt(II) complexes. lookchem.comresearchgate.net

For example, in a dinuclear cobalt complex, {[Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}, and a one-dimensional cobalt polymer, [Co(ptt)₂]n, variable-temperature magnetic susceptibility measurements revealed significant antiferromagnetic interactions between the Co(II) centers. lookchem.comresearchgate.net This phenomenon arises from the superexchange pathway facilitated by the bridging ptt⁻ ligands, where the spin moments of the adjacent metal ions align in opposite directions. The geometry of the bridging mode and the metal-ligand-metal bond angles are crucial factors in determining the strength of this magnetic coupling.

Key Research Findings on Antiferromagnetic Coupling:

| Complex | Metal Centers | Magnetic Property | Reference |

| {[Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} | Dinuclear Co(II) | Strong antiferromagnetic interaction | lookchem.comresearchgate.net |

| [Co(ptt)₂]n | 1D chain of Co(II) | Strong antiferromagnetic interaction | lookchem.comresearchgate.net |

Coordination of this compound to certain metal ions, particularly those with a d¹⁰ electronic configuration like Cd(II) and Ag(I), can lead to the formation of luminescent complexes. lookchem.commdpi.com The luminescence in these complexes often originates from ligand-centered π-π* transitions, which can be modulated by the metal ion.

In a study of five new complexes based on Hptt, the cadmium complexes [Cd₂I₂(2,2'-bipy)₂(ptt)₂] and [Cd(ptt)₂]n, as well as an organic compound derived from Hptt, displayed blue light emission in the solid state. lookchem.com The emission properties are influenced by the rigidity of the structure and the nature of the metal-ligand and intermolecular interactions. The introduction of a phenyl group on the tetrazole ring can enhance the conjugated system, potentially leading to interesting photophysical properties. lookchem.com

While not all complexes of this compound are luminescent, the potential for creating light-emitting materials makes this an active area of research. researchgate.net The study of luminescent metal complexes is a broad field, with applications in areas such as sensing and light-emitting devices. mdpi.comrsc.org

Metal-Organic Frameworks and Hybrid Materials Incorporating this compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The versatile coordination behavior of this compound, with its multiple donor sites (sulfur and nitrogen atoms), makes it a suitable candidate for the construction of MOFs and other hybrid materials. researchgate.netacs.org

The use of tetrazole-based ligands in the synthesis of MOFs is well-established. acs.org In the context of this compound, its ability to bridge metal centers in various ways can lead to the formation of one-, two-, or three-dimensional networks. For example, a two-dimensional coordination polymer of copper(I) with 1-phenyl-1H-1,2,3,4-tetrazole-5-thiolate, [Cu(C₇H₅N₄S)]n, has been synthesized. researchgate.net In this structure, each Cu(I) ion is coordinated by two nitrogen and two sulfur atoms from four different ptt⁻ ligands, forming 2D layers. researchgate.net

The incorporation of this compound into MOFs can impart specific properties to the resulting material. For instance, the presence of the thiol group can influence the framework's affinity for certain guest molecules or its catalytic activity. While specific examples of MOFs constructed solely from this compound are emerging, the broader field of tetrazole-based MOFs suggests significant potential for this ligand in creating novel functional materials with applications in gas storage, separation, and catalysis. nih.govacs.org

Theoretical and Computational Investigations of 1 Phenyltetrazole 5 Thiol and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of 1-Phenyltetrazole-5-thiol. These studies often utilize methods like GGA/B3LYP with a 6-311++G(d, p) basis set to optimize the molecular geometry. electrochemsci.org

A key aspect of PTT's structure is the existence of tautomers, specifically the thiol and thione forms. researchgate.net While both forms can exist, theoretical calculations suggest that the thione form is generally more stable. researchgate.net The optimized geometry of PTT often shows that all functional groups lie in the same plane, which suggests a smaller steric hindrance. electrochemsci.org The dihedral angle between the tetrazole and phenyl rings has been reported to be around 50.14(16)° in some complexes. researchgate.net

The electronic properties of PTT are characterized by the distribution of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically located on the tetrazole ring and the sulfur atom, indicating these are the primary sites for electron donation. electrochemsci.org Conversely, the LUMO is often situated on the phenyl ring, suggesting its role as an electron acceptor. electrochemsci.org The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining the molecule's reactivity and stability; a lower ΔE value corresponds to higher reactivity. electrochemsci.org

Calculated Quantum Chemical Parameters for this compound

| Parameter | Description | Typical Finding | Significance |

|---|---|---|---|

| Optimized Geometry | The most stable 3D arrangement of atoms. | Functional groups tend to be coplanar. electrochemsci.org | Indicates low steric hindrance. electrochemsci.org |

| HOMO Distribution | Region of highest electron density, prone to electrophilic attack. | Located on the tetrazole ring and sulfur atom. electrochemsci.org | Identifies electron-donating sites. electrochemsci.org |

| LUMO Distribution | Region of lowest electron density, prone to nucleophilic attack. | Located on the phenyl ring. electrochemsci.org | Identifies electron-accepting sites. electrochemsci.org |

| HOMO-LUMO Energy Gap (ΔE) | Energy difference between HOMO and LUMO. | Lower ΔE values are often observed. electrochemsci.org | Indicates higher reactivity and interaction potential. electrochemsci.org |

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling has been crucial in understanding the reaction mechanisms involving this compound, particularly in radical reactions and nucleophilic substitutions.

Hydrogen Atom Transfer Radical Mechanisms

The N-phenyltetrazolethiyl radical, derived from PTT, is a key intermediate in certain C-H functionalization reactions. researchgate.net Computational analysis supports a radical-chain pathway where this electron-poor thiyl radical facilitates hydrogen atom transfer (HAT). researchgate.net This process allows for the site-selective thiolation of aliphatic and benzylic C(sp³)–H bonds. researchgate.net The resulting thioethers can then be used in a variety of subsequent coupling reactions. researchgate.net Studies on related thiol systems have shown that thiyl radicals can abstract hydrogen from various organic substrates, leading to the formation of carbon-centered radicals. nih.gov

Energy Profiles for Nucleophilic Attack

This compound exhibits ambident nucleophilic character, with both the sulfur and nitrogen atoms capable of acting as nucleophiles. researchgate.net Computational studies have been employed to investigate the chemodivergent nucleophilic substitutions of diarylmethanols with PTT. These studies revealed that the reaction can proceed via either sulfur or nitrogen nucleophilic attack, leading to kinetically or thermodynamically controlled products, respectively. researchgate.net The energy profiles calculated for these pathways help in understanding the factors that govern the selectivity of the reaction, such as temperature. researchgate.net For instance, at lower temperatures, the kinetically favored sulfur-attack product is formed, which can then rearrange to the more stable nitrogen-attack product at higher temperatures. researchgate.net

Molecular Docking and Intermolecular Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to study the interactions of PTT derivatives with biological targets. For example, docking studies have been performed on various derivatives to investigate their potential as anticancer, antibacterial, and antifungal agents. researchgate.netnih.gov

These studies typically involve docking the PTT derivative into the active site of a target protein. The results are often expressed as a docking score, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. journalijbcrr.com For instance, docking studies of certain 1-(5-substituted phenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole analogues showed good binding efficiency towards their target receptors, correlating with their observed anticancer activity. journalijbcrr.com Similarly, molecular docking has been used to understand the binding modes of PTT derivatives with proteins like dihydrofolate reductase, which is a target for antimicrobial drugs. nih.gov These studies help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govtandfonline.com

Examples of Molecular Docking Studies with this compound Derivatives

| Derivative Type | Target Protein/System | Key Finding | Reference |

|---|---|---|---|

| 1-(5-substituted phenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazoles | Anticancer Target Receptors | Good docking scores correlated with significant anticancer activity against leukemia cell lines. journalijbcrr.com | journalijbcrr.com |

| N-Mannich base derivatives | Dihydrofolate reductase (e.g., 4OR7) | Some derivatives showed higher binding affinity than the control drug, suggesting potential as antimicrobial agents. nih.gov | nih.gov |

| Palladium(II) complexes with diphosphine | Biological targets for antibacterial activity | Molecular docking analysis was performed to study the activity of the compounds. researchgate.net | researchgate.net |

Prediction of Ligand-Binding Preferences in Coordination Chemistry

Theoretical calculations are valuable for predicting how this compound and its derivatives will coordinate with metal ions. PTT is a versatile ligand that can bind to metal centers through its sulfur or nitrogen donor atoms in various modes, including monodentate, bidentate chelating, or bridging. researchgate.net

Quantum-chemical calculations have been used to propose the preferred coordination mode of PTT-based ligands when they bind to the surfaces of nanoparticles. For instance, an N(4), S-bridging coordination mode was suggested for 1-substituted tetrazole-5-thiols on noble metal nanoparticles. acs.org In the study of complexes, theoretical calculations are performed to optimize the structures and understand their stability. researchgate.netresearchgate.net These calculations can also help to explain the observed coordination modes, which can be influenced by steric factors. researchgate.net For example, in some palladium(II) complexes, the PTT anion coordinates as a bridging bidentate ligand via the thione sulfur and a deprotonated nitrogen atom, while in others, it binds as a monodentate ligand through the thiolato sulfur atom. researchgate.net The choice of co-ligands can also influence the coordination behavior. researchgate.net

Advanced Applications of 1 Phenyltetrazole 5 Thiol in Applied Chemistry and Materials Science

Corrosion Inhibition: Mechanistic Aspects of Surface Adsorption

1-Phenyltetrazole-5-thiol (PTT) has emerged as a highly effective corrosion inhibitor for various metals and alloys, particularly in acidic environments. electrochemsci.orgfishersci.filookchem.comchemicalbook.comthermofisher.comfishersci.ca Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive process. electrochemsci.orgelectrochemsci.org The mechanism of this inhibition is intricately linked to the molecule's structural features, the nature of the metallic substrate, and the electrochemical processes at the metal-solution interface.

Adsorption Model Development on Metallic Substrates (e.g., Steel, Aluminum)

The adsorption of this compound onto metallic surfaces like steel and aluminum is a critical step in its corrosion inhibition mechanism. electrochemsci.orgfishersci.fievitachem.com This process is often described by adsorption isotherms, with the Langmuir adsorption model being frequently applicable. researchgate.netresearchgate.net This model suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net

The adsorption process involves both physical (physisorption) and chemical (chemisorption) interactions. electrochemsci.orgresearchgate.net Physisorption is attributed to the electrostatic interaction between the charged metal surface and the protonated PTT molecule. Chemisorption, a stronger form of interaction, involves the sharing of electrons between the inhibitor molecule and the metal's d-orbitals. This is facilitated by the presence of heteroatoms (N, S) and the phenyl ring in the PTT structure, which act as active centers for adsorption. electrochemsci.org

Studies on X70 and Q235 steel in acidic media have shown that PTT forms a powerful protective film through strong physicochemical adsorption. electrochemsci.orgresearchgate.net For aluminum in hydrochloric acid, PTT has also been proven to be an effective inhibitor. fishersci.fichemicalbook.comthermofisher.comfishersci.caresearchgate.net The formation of this protective layer is crucial for preventing corrosive species from reaching the metal surface. electrochemsci.org

| Metallic Substrate | Corrosive Medium | Adsorption Model | Key Findings | Reference |

|---|---|---|---|---|

| X70 Steel | 0.5 M H₂SO₄ | Langmuir Isotherm | Powerful physicochemical adsorption, forming a protective film. | electrochemsci.org |

| Q235 Steel | 1 M HCl | Langmuir Isotherm | Adsorption leads to a protective film inhibiting corrosion. | researchgate.net |

| Aluminum | 1.0 M HCl | Langmuir Isotherm | Mixed physisorption and chemisorption mechanism. | researchgate.net |

Electrochemical Kinetics and Charge Transfer Processes

Electrochemical studies, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP), are instrumental in understanding the kinetics of corrosion and the effect of inhibitors. electrochemsci.orgresearchgate.netresearchgate.net In the presence of this compound, significant changes in electrochemical parameters are observed, indicating a modification of the corrosion process.

EIS measurements typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration. researchgate.netresearchgate.net The increase in Rct signifies that the inhibitor film impedes the transfer of charge at the metal/solution interface, thereby slowing down the corrosion rate. electrochemsci.orgresearchgate.net The decrease in Cdl is attributed to the replacement of water molecules at the interface by the PTT molecules, which have a lower dielectric constant and/or increase the thickness of the electrical double layer. researchgate.net

| Electrochemical Technique | Observed Effect of PTT | Interpretation | Reference |

|---|---|---|---|

| Electrochemical Impedance Spectroscopy (EIS) | Increased charge transfer resistance (Rct) | Inhibition of charge transfer at the metal/solution interface. | electrochemsci.orgresearchgate.netresearchgate.net |

| Decreased double-layer capacitance (Cdl) | Replacement of water molecules by inhibitor molecules at the surface. | researchgate.net | |

| Potentiodynamic Polarization (PDP) | Reduced corrosion current density (icorr) | Slowing down of the overall corrosion rate. | electrochemsci.orgcumhuriyet.edu.tr |

| Acts as a mixed-type inhibitor for steel | Suppresses both anodic and cathodic reactions. | electrochemsci.orgresearchgate.net | |

| Acts as a cathodic-type inhibitor for aluminum | Primarily suppresses the cathodic reaction. | researchgate.net |

Influence of Molecular Structure on Inhibition Efficiency

The high inhibition efficiency of this compound is directly linked to its molecular structure. electrochemsci.orgcumhuriyet.edu.tr The molecule contains several features that facilitate its strong adsorption onto metal surfaces:

Tetrazole Ring: The nitrogen atoms in the tetrazole ring are rich in electrons and can coordinate with the vacant d-orbitals of the metal, forming a strong chemical bond. electrochemsci.org

Thiol Group (-SH): The sulfur atom in the thiol group is a soft base and has a strong affinity for soft acid metal surfaces, contributing significantly to the chemisorption process. electrochemsci.org

Phenyl Group: The aromatic phenyl ring provides a large surface area for interaction with the metal and can also contribute to the protective film through π-electron interactions. electrochemsci.org

Catalysis and Organocatalysis

Beyond its application in corrosion inhibition, this compound also plays a significant role in the field of catalysis, serving as a versatile ligand and participating in the activation of organic reactions.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

This compound can act as a ligand, coordinating with metal centers to form catalysts for various organic transformations. researchgate.netacs.org The nitrogen and sulfur atoms in its structure can bind to metal ions, influencing the catalyst's reactivity and selectivity.

In homogeneous catalysis, PTT can be part of a soluble metal complex that catalyzes reactions in the same phase as the reactants. For instance, it has been studied in copper-catalyzed cross-coupling reactions. researchgate.net The kinetics of the copper-catalyzed cross-coupling of this compound with iodobenzene (B50100) suggest the formation of a soluble copper complex. researchgate.net

In heterogeneous catalysis, PTT can be used to cap metal nanoparticles, creating stable and reusable catalysts. acs.org For example, silver, palladium, and platinum nanoparticles capped with this compound have been synthesized. These nanoparticle-based catalysts can be easily separated from the reaction mixture, offering advantages in terms of catalyst recovery and reuse. acs.org Quantum-chemical calculations suggest a preferred N(4), S-bridging coordination mode of the ligand when bound to the nanoparticle surface. acs.org

Catalytic Activation of Organic Reactions

This compound and its derivatives can also participate in the catalytic activation of organic reactions, often through organocatalytic pathways. This involves the use of small organic molecules to catalyze reactions, avoiding the need for metal catalysts.

One area of application is in photoredox catalysis, where it can be involved in C-H bond functionalization. researchgate.net For example, a method for the direct C-H arylation of benzyl (B1604629) ethers has been developed using a combination of a photoredox catalyst and a thiol catalyst. researchgate.net

Furthermore, PTT has been utilized in the synthesis of α-carbonyl-α′-sulfenyl sulfoxonium ylides. acs.org In a proposed mechanism, PTT is oxidized to a disulfide, which then reacts with a sulfoxonium ylide to form the desired product, regenerating the PTT in the process. acs.org Chemodivergent dehydrative nucleophilic substitutions of diarylmethanols with 1-phenyl-1H-tetrazole-5-thiol have also been achieved using an iron(III) chloride catalyst, where the PTT acts as a nucleophile. researchgate.net

Functional Materials Development

This compound (PTT) has emerged as a versatile building block in the development of advanced functional materials. Its unique molecular structure, featuring a tetrazole ring, a phenyl group, and a thiol moiety, allows for diverse chemical modifications and interactions. These characteristics are being leveraged in applied chemistry and materials science to create materials with tailored properties for specific applications. The ability of the thiol group to anchor the molecule to surfaces and the capacity of the tetrazole ring to coordinate with metal ions are particularly significant. researchgate.netelectrochemsci.org

Integration into Polymeric Matrices for Tailored Properties

The incorporation of this compound and its derivatives into polymeric matrices allows for the creation of materials with specifically engineered properties. The thiol group provides a reactive handle for covalent attachment or can participate in non-covalent interactions within a polymer network, enhancing mechanical, chemical, or biological functionalities.

Researchers have explored the use of tetrazole-thiol derivatives in the formation of hydrogels for biomedical applications. bsz-bw.de In one study, a derivative, 4-(5-thiol-1H-tetrazol-1-yl)phenol, was used to synthesize polyethylene (B3416737) glycol (PEG)-based hydrogels. bsz-bw.de These hydrogels are formed through a thiol-Michael addition reaction, creating a stable aryl-thioether linkage. bsz-bw.de The resulting tetrazole-based hydrogels exhibit tunable gelation kinetics, ranging from seconds to hours, which is advantageous for procedures like cell encapsulation. bsz-bw.de Furthermore, these materials demonstrate greater stability and lower degradation rates compared to other systems, supporting long-term cell cultures for over two weeks. bsz-bw.de

Another significant application is the enhancement of protective coatings. This compound, referred to as 5-mercapto-1-phenyl-tetrazole (MPT), has been incorporated into silane (B1218182) coatings to improve the corrosion resistance of bronze artifacts. researchgate.net To enhance its solubility and dispersion within the silane matrix, MPT was first encapsulated within β-cyclodextrin. researchgate.net This inclusion complex was then added to the silane film. Electrochemical tests demonstrated that the coating containing the β-cyclodextrin-MPT complex offered significantly higher protection against corrosion in acidic environments compared to coatings with MPT or β-cyclodextrin alone. researchgate.net Notably, the complex-containing coating successfully prevented underfilm corrosion, highlighting its "smart" inhibitor-release capabilities. researchgate.net

Table 1: Integration of this compound Derivatives into Polymeric Matrices

| Polymeric Matrix | PTT Derivative | Method of Integration | Tailored Property | Application |

|---|---|---|---|---|

| Polyethylene Glycol (PEG) Hydrogel | 4-(5-thiol-1H-tetrazol-1-yl)phenol | Thiol-Michael addition reaction with PEG-methylsulfone. bsz-bw.de | Tunable gelation kinetics, enhanced stability, low degradation rate. bsz-bw.de | Cell encapsulation, tissue engineering. bsz-bw.de |

Design of Sensor Platforms (e.g., Spectrophotometric Reagents for Metal Ions)

The ability of this compound to act as a ligand for various metal ions makes it a valuable component in the design of chemical sensors. researchgate.net The presence of multiple electron-donating nitrogen atoms in the tetrazole ring and the soft sulfur donor atom in the thiol group allows for versatile coordination with metal centers. researchgate.netresearchgate.net This interaction often results in the formation of colored complexes, a property that is exploited for the spectrophotometric determination of specific metal ions. chemicalbook.comfishersci.fi

This compound (Hptt) can bind to metal ions in several ways: as a monodentate ligand through either a nitrogen or sulfur atom, or as a bidentate ligand, where it can act in either a chelating or bridging fashion. researchgate.net This versatility has led to its use as a spectrophotometric reagent for the detection of platinum (Pt) and bismuth (Bi). chemicalbook.comfishersci.fi The formation of a stable complex between the PTT ligand and the target metal ion leads to a change in the solution's absorbance spectrum, which can be measured to quantify the metal ion concentration.

Research has detailed the synthesis and characterization of numerous coordination complexes involving PTT and various metals, such as cobalt (Co) and cadmium (Cd). researchgate.net For instance, complexes like [Co(ptt)2]n and [Cd(ptt)2]n have been synthesized, which feature one-dimensional looped chain structures containing 8-membered [M2S2C2N2] rings. researchgate.net The formation of such distinct and stable structures with specific spectral properties is fundamental to the development of selective and sensitive sensor platforms. researchgate.net

Table 2: this compound in Spectrophotometric Metal Ion Detection

| Target Metal Ion | Coordination Characteristics | Principle of Detection |

|---|---|---|

| Platinum (Pt) | Forms a stable complex with PTT. chemicalbook.comfishersci.fi | Spectrophotometric measurement of the resulting colored complex. chemicalbook.comfishersci.fi |

| Bismuth (Bi) | Forms a stable complex with PTT. chemicalbook.comfishersci.fi | Spectrophotometric measurement of the resulting colored complex. chemicalbook.comfishersci.fi |

| Cobalt (Co) | Forms a 1D looped chain polymer [Co(ptt)2]n with μ2-κS, κS bridging. researchgate.net | Formation of a structurally defined complex with unique spectral properties. researchgate.net |

Preparation of Nanoparticle Conjugates with Enhanced Properties

The thiol group of this compound serves as an effective anchor for capping and stabilizing metallic nanoparticles, leading to the formation of nanoparticle conjugates with enhanced or novel properties. The PTT molecule acts as a surface ligand that prevents nanoparticle agglomeration and can impart new functionalities.

Stable and nearly monodispersed nanoparticles of silver (Ag), palladium (Pd), and platinum (Pt) have been synthesized using this compound as a capping agent. researchgate.net These nanoparticles typically have an average size of 2–4 nm. researchgate.net The PTT ligand binds to the nanoparticle surface, and quantum-chemical calculations suggest a preferred coordination mode involving both a nitrogen atom (N4) of the tetrazole ring and the sulfur atom, creating a bridging linkage. researchgate.net

The resulting nanoparticle conjugates exhibit properties that are a hybrid of the metallic core and the organic ligand shell. For example, silver nanoparticles capped with this compound have demonstrated significant antifungal and antimicrobial activity against various bacterial strains. researchgate.net This suggests that the PTT-nanoparticle conjugate combines the inherent antimicrobial properties of silver with the stabilizing and biocompatible features of the tetrazole ligand, making them promising for applications in medicine and materials science. researchgate.net

Table 3: Properties of this compound (PTT) Capped Nanoparticles

| Nanoparticle Metal | Capping Ligand | Average Particle Size | Key Properties | Potential Application |

|---|---|---|---|---|

| Silver (Ag) | This compound researchgate.net | 2–4 nm researchgate.net | Stable and nearly monodispersed; exhibits antifungal and antimicrobial activity. researchgate.net | Antimicrobial agents, medical devices. researchgate.net |

| Palladium (Pd) | This compound researchgate.net | 2–4 nm researchgate.net | Stable and nearly monodispersed; N(4),S-bridging coordination to the surface. researchgate.net | Catalysis, electronics. |

Analytical Method Development and Characterization Techniques in 1 Phenyltetrazole 5 Thiol Research

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding characteristics of 1-Phenyltetrazole-5-thiol.

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the structural integrity of this compound. In ¹H NMR, the protons of the phenyl group are readily identified, while ¹³C NMR allows for the characterization of all carbon atoms within the molecule.

Detailed findings from NMR studies on PTT and its derivatives confirm the expected chemical environments. researchgate.netnih.gov For instance, in a study of a dimer derived from PTT, ¹H NMR signals corresponding to the phenyl protons were observed as doublets at 6.65–6.72 ppm and triplets at 7.10–7.25 ppm. scirp.org Solid-state ¹³C cross-polarization magic-angle-spinning NMR has also been successfully used to characterize a stationary phase incorporating the phenyl/tetrazole structure, confirming its covalent bonding to a silica (B1680970) support. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H | 7.07-7.34 | m, Ar-H (Phenyl protons) |

| ¹³C | 117-150 | Multiple peaks (Aromatic & Tetrazole carbons) |

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule. The IR spectrum exhibits distinct absorption bands that correspond to specific vibrational modes of the bonds present.

Key vibrational frequencies observed in the IR spectrum of PTT and related compounds include C=N stretching of the tetrazole ring, aromatic C=C stretching, and C-H stretching from the phenyl group. rsc.orgnist.govchemicalbook.com The S-S stretching vibration, for example, has been identified at 522.4 cm⁻¹ in the dimer of PTT. scirp.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectra of palladium (II) complexes with 1-phenyl-1H-tetrazole-5-thiol show absorption maxima (λmax) at approximately 242, 300, and 400 nm, corresponding to electronic transitions within the complex. sci-hub.se

Table 2: Key Infrared (IR) Absorption Frequencies for this compound and its Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 3126 | Aromatic C-H stretch | rsc.org |

| 1694 | C=N stretch (Tetrazole ring) | rsc.org |

| 1597, 1498 | Aromatic C=C stretch | rsc.org |

| 522.4 | S-S stretch (in dimer) | scirp.org |

Crystallographic Techniques for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Studies on related tetrazole derivatives have revealed important structural features. For example, in the crystal structure of 5-aryloxy-(1H)-tetrazoles, the tetrazole and phenyl rings were found to be nearly perpendicular to each other. growingscience.com The crystal structure is often stabilized by intermolecular hydrogen bonds, for instance, between the N1-H of one molecule and the N4 atom of an adjacent molecule. growingscience.com In a palladium complex of PTT, X-ray analysis provided definitive structural characterization. sci-hub.se The analysis of substituted triazolopyridazinoindoles, which are synthesized from tetrazole precursors, also relies heavily on single-crystal X-ray diffraction to confirm their complex molecular structures. mdpi.com

Thermal Analysis (e.g., Thermogravimetric Analysis) for Stability and Decomposition Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are employed to investigate the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature, providing critical information about its degradation process.

High-nitrogen compounds like tetrazoles can be thermally unstable and may exhibit explosive properties upon heating. scbt.com The decomposition of tetrazoles typically involves the extrusion of molecular nitrogen. researchgate.net While specific TGA data for this compound is not detailed in the provided search results, it is known to have a decomposition temperature around 145 °C. chemicalbook.comchemdad.com The thermal behavior is a critical parameter for safe handling, storage, and application of this compound. scbt.comfishersci.com

Concluding Remarks and Future Avenues in 1 Phenyltetrazole 5 Thiol Research

Summary of Key Research Contributions

1-Phenyltetrazole-5-thiol (PTT) has emerged as a versatile heterocyclic compound with significant contributions across various scientific disciplines. Research has established its role as a fundamental building block in synthetic chemistry and a functional component in materials science and medicinal chemistry.

In the realm of synthetic applications, PTT is utilized as a crucial intermediate. It serves as a precursor in the synthesis of complex pharmaceutical compounds and specialized reagents. nbinno.com Its reactivity has been harnessed to create oxacyclic building blocks through stereoselective radical cyclization and olefin metathesis reactions. chemicalbook.com Furthermore, it is a key reagent in the synthesis of Microcarpalide, a microfilament-disrupting agent. chemicalbook.com

A significant area of research has been the catalytic dimerization of PTT to its corresponding disulfide, 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfide. Studies have detailed its oxidative coupling using metalloporphyrin catalysts, particularly manganese-porphyrin complexes, under mild, alkaline conditions. scirp.orgscirp.orgjlu.edu.cn This research has not only provided an efficient synthetic route to the disulfide but also offered insights into the reaction mechanism, suggesting the formation of an axially ligated complex as an active intermediate. scirp.orgscirp.org

In materials science, PTT has been identified as an effective corrosion inhibitor for aluminum in acidic environments. chemicalbook.com Its utility also extends to the photographic industry, where it functions as a stabilizer for photosensitive materials and an anti-dust agent, crucial for maintaining the quality of photographic films. nbinno.com

The biological and medicinal chemistry applications of PTT are perhaps the most rapidly expanding. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a feature that medicinal chemists frequently exploit in drug design. nih.govmdpi.com Derivatives synthesized from PTT have demonstrated notable antibacterial activity against both Gram-negative (E. coli) and Gram-positive (Staphylococcus aureus) bacteria. researchgate.net Additionally, related substituted 1-phenyl-5-mercaptotetrazoles and their disulfide oxidation products have shown antifungal properties.

Table 1: Summary of Key Research Applications for this compound

| Field of Research | Specific Application | Key Findings |

|---|---|---|

| Synthetic Chemistry | Synthesis of Disulfides | Catalytic dimerization using metalloporphyrin catalysts achieves high conversion rates. scirp.orgscirp.org |

| Precursor for Bioactive Molecules | Used in the synthesis of Microcarpalide and aminocyclopentitols. chemicalbook.commdpi.com | |

| Building Block | Employed in stereoselective radical cyclization and olefin metathesis. chemicalbook.com | |

| Materials Science | Corrosion Inhibition | Acts as an effective corrosion inhibitor for aluminum in 1M HCl solutions. chemicalbook.com |

| Photographic Materials | Functions as a stabilizer and anti-dust agent for photosensitive materials. nbinno.com | |

| Medicinal Chemistry | Antibacterial Agents | Derivatives show significant inhibition against E. coli and Staphylococcus aureus. researchgate.net |

| Antifungal Agents | Substituted analogues exhibit antifungal properties. | |

| Analytical Chemistry | Metal Determination | Used in the spectrophotometric determination of Platinum (Pt) and Bismuth (Bi). chemicalbook.com |

Prospective Directions in Synthetic Organic Chemistry

The utility of this compound as a versatile synthon is poised for significant expansion. Future research will likely focus on leveraging its unique structural and reactive properties to access novel and complex molecular architectures.

One promising avenue is the development of new multicomponent reactions (MCRs) that incorporate PTT as a key reactant. nih.gov MCRs offer an efficient pathway to generate molecular diversity, and the nucleophilic thiol group and the aromatic tetrazole ring of PTT provide multiple points for strategic chemical transformations. Exploration of its use in [3+2] cycloaddition reactions, either as the azide-containing component or as a precursor, could lead to new heterocyclic systems. organic-chemistry.org